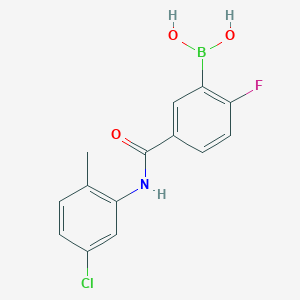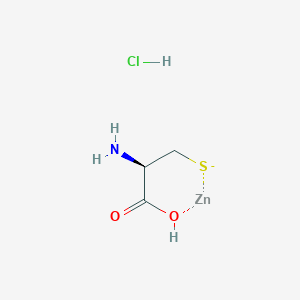
(2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate;zinc;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate;zinc;hydrochloride is a complex compound that combines the properties of an amino acid derivative with those of a zinc complex
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate;zinc;hydrochloride typically involves the reaction of (2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate with zinc chloride in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate;zinc;hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form disulfides or sulfonates.
Reduction: The compound can be reduced to form thiols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include disulfides, sulfonates, thiols, and substituted derivatives of the original compound.
Scientific Research Applications
(2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate;zinc;hydrochloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Investigated for its potential role in enzyme inhibition and as a zinc ionophore.
Medicine: Explored for its therapeutic potential in treating zinc deficiency and as an antimicrobial agent.
Industry: Utilized in the development of zinc-based catalysts and in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate;zinc;hydrochloride involves its interaction with biological molecules through its zinc ion. The zinc ion can coordinate with various functional groups in proteins and enzymes, altering their activity. This coordination can inhibit or activate enzymatic reactions, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate;nickel;chloride
- (2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate;copper;chloride
- (2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate;iron;chloride
Uniqueness
(2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate;zinc;hydrochloride is unique due to its specific coordination with zinc, which imparts distinct biochemical properties. Zinc is an essential trace element in biological systems, and its coordination with this compound can lead to unique biological activities not observed with other metal complexes.
Properties
Molecular Formula |
C3H7ClNO2SZn- |
|---|---|
Molecular Weight |
222.0 g/mol |
IUPAC Name |
(2R)-2-amino-3-hydroxy-3-oxopropane-1-thiolate;zinc;hydrochloride |
InChI |
InChI=1S/C3H7NO2S.ClH.Zn/c4-2(1-7)3(5)6;;/h2,7H,1,4H2,(H,5,6);1H;/p-1/t2-;;/m0../s1 |
InChI Key |
URVUGDDHSBUGFB-JIZZDEOASA-M |
Isomeric SMILES |
C([C@@H](C(=O)O)N)[S-].Cl.[Zn] |
Canonical SMILES |
C(C(C(=O)O)N)[S-].Cl.[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


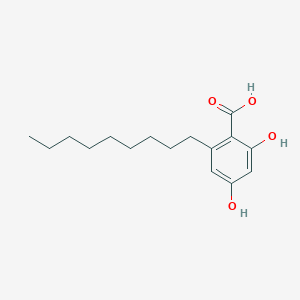
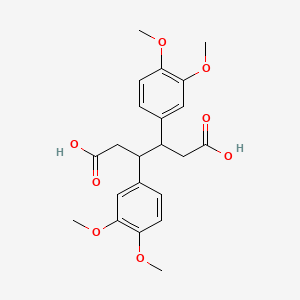
![(2E)-2-methoxyimino-2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B13405046.png)
![5-chloro-2-methoxy-N-[2-[4-(phenylcarbamoylsulfamoyl)phenyl]ethyl]benzamide](/img/structure/B13405048.png)
![[(1S,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]azanium;2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoate](/img/structure/B13405052.png)
![2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-phenyl-5-oxazolidinecarboxylic acid](/img/structure/B13405056.png)

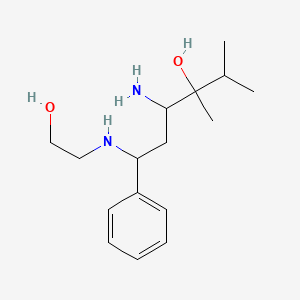
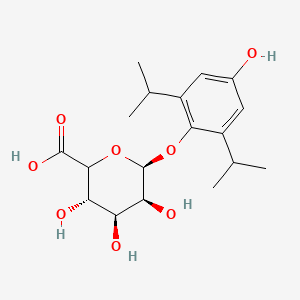
![(E,3R,5S)-3,5-dihydroxy-7-[2-[methyl(methylsulfonyl)amino]-4-phenyl-6-propan-2-ylpyrimidin-5-yl]hept-6-enoic acid](/img/structure/B13405073.png)


